molecular formula C16H25N5O6 B13857274 Dihydrozeatin 9-Glucoside

Dihydrozeatin 9-Glucoside

Cat. No.: B13857274
M. Wt: 383.40 g/mol
InChI Key: DRPMMLWYLAPTPK-NQQPWZSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydrozeatin 9-Glucoside is a compound belonging to the class of cytokinins, which are plant hormones that promote cell division and growth. This compound is a glycosylated form of dihydrozeatin, where a glucose molecule is attached to the nitrogen at position 9 of the purine ring. Cytokinins like this compound play crucial roles in various physiological processes in plants, including cell division, shoot and root growth, and leaf senescence .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydrozeatin 9-Glucoside typically involves the glycosylation of dihydrozeatin. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation involves the use of glycosyltransferases, which transfer a glucose molecule to dihydrozeatin under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts to achieve the same result .

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic glycosylation processes, where dihydrozeatin is incubated with glycosyltransferases and glucose donors in bioreactors. This method is preferred due to its specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Dihydrozeatin 9-Glucoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Dihydrozeatin 9-Glucoside has several scientific research applications, including:

Mechanism of Action

Dihydrozeatin 9-Glucoside exerts its effects by interacting with cytokinin receptors in plant cells. These receptors are part of a signaling pathway that regulates various physiological processes. Upon binding to the receptor, this compound activates a cascade of molecular events that lead to changes in gene expression and cellular responses. This includes promoting cell division, delaying leaf senescence, and enhancing stress tolerance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its glycosylation, which affects its stability, solubility, and activity compared to other cytokinins. This modification can influence its transport within the plant and its interaction with cytokinin receptors, making it a valuable compound for studying the effects of glycosylation on cytokinin function .

Properties

Molecular Formula

C16H25N5O6

Molecular Weight

383.40 g/mol

IUPAC Name

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[6-[(4-hydroxy-3-methylbutyl)amino]purin-9-yl]oxane-3,4,5-triol

InChI

InChI=1S/C16H25N5O6/c1-8(4-22)2-3-17-14-10-15(19-6-18-14)21(7-20-10)16-13(26)12(25)11(24)9(5-23)27-16/h6-9,11-13,16,22-26H,2-5H2,1H3,(H,17,18,19)/t8?,9-,11-,12+,13+,16-/m1/s1

InChI Key

DRPMMLWYLAPTPK-NQQPWZSVSA-N

Isomeric SMILES

CC(CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO

Canonical SMILES

CC(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO

Origin of Product

United States

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